Enzyme Inhibition Potency: Phenylethanesulfonyl Chlorides vs. Phenylmethanesulfonyl Chlorides
In a direct comparative study of covalent penicillin amidase inhibitors, phenylethanesulfonyl chlorides (including the 2-chloro-1-phenyl scaffold) exhibited significantly weaker inhibition than phenylmethanesulfonyl chloride, which itself was less potent than phenylmethanesulfonyl fluoride. Quantitatively, para-substituted phenylmethanesulfonyl chlorides and phenylethanesulfonyl chlorides were classified as 'weaker inhibitors' relative to the lead fluoride, which achieved 1:1 covalent binding at the active site [1]. This ranks 2-chloro-1-phenylethanesulfonyl chloride in the low-potency tier for this target class.
| Evidence Dimension | Covalent enzyme inactivation potency (penicillin amidase from E. coli) |
|---|---|
| Target Compound Data | Phenylethanesulfonyl chlorides (class): 'Weaker inhibition' (exact IC50 or kinact/KI not reported in abstract) [1] |
| Comparator Or Baseline | Phenylmethanesulfonyl fluoride: 1:1 covalent binding, very potent; Phenylmethanesulfonyl chloride: very strong inactivator [1] |
| Quantified Difference | Qualitative rank order: fluoride > chloride > para-substituted chloride ≈ phenylethanesulfonyl chloride (target class) [1] |
| Conditions | Purified penicillin amidase from E. coli; inactivation measured by residual enzymatic activity after incubation |
Why This Matters
For procurement aimed at serine hydrolase inhibitor development, phenylmethanesulfonyl fluoride is the superior covalent warhead; the 2-chloro-1-phenylethanesulfonyl scaffold is relevant only where attenuated reactivity is explicitly desired.
- [1] Siewiński, M.; Gajewski, M.; Szewczuk, A. Phenylalkylsulfonyl derivatives as covalent inhibitors of penicillin amidase. Hoppe-Seyler's Z. Physiol. Chem. 1984, 365(8), 829–837. View Source
